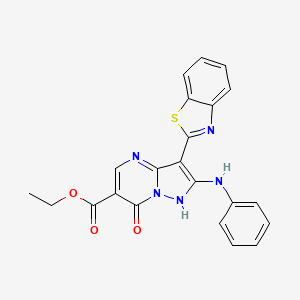
Kdm1/cdk1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kdm1/cdk1-IN-1 is a potent inhibitor of both lysine-specific demethylase 1 (KDM1) and cyclin-dependent kinase 1 (CDK1). It has shown significant potential in inducing cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of Kdm1/cdk1-IN-1 involves multiple steps, including the formation of pyrazolo[1,5-a]pyrimidine and benzothiazole moieties. The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the compound’s efficacy and safety .
Chemical Reactions Analysis
Kdm1/cdk1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties and interactions with biological targets.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Kdm1/cdk1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of KDM1 and CDK1, providing insights into the mechanisms of these enzymes.
Biology: Employed in cell biology studies to investigate cell cycle regulation, apoptosis, and epigenetic modifications.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting KDM1 and CDK1
Mechanism of Action
Kdm1/cdk1-IN-1 exerts its effects by inhibiting the activity of KDM1 and CDK1. KDM1 is involved in the demethylation of histones, which plays a crucial role in gene expression regulation. By inhibiting KDM1, this compound can alter gene expression patterns, leading to cell cycle arrest and apoptosis. CDK1 is a key regulator of the cell cycle, and its inhibition by this compound disrupts cell cycle progression, further promoting apoptosis. The molecular targets and pathways involved include the activation of caspase-3 and the induction of G2/M phase cell cycle arrest .
Comparison with Similar Compounds
Kdm1/cdk1-IN-1 is unique due to its dual inhibition of both KDM1 and CDK1. Similar compounds include:
Dinaciclib: A potent inhibitor of multiple cyclin-dependent kinases, including CDK1, but does not inhibit KDM1.
GSK2879552: A selective inhibitor of KDM1, but does not target CDK1.
Pargyline: An inhibitor of KDM1, but with different specificity and potency compared to this compound.
The uniqueness of this compound lies in its ability to simultaneously target both KDM1 and CDK1, providing a more comprehensive approach to disrupting cancer cell proliferation and survival .
Properties
Molecular Formula |
C22H17N5O3S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 2-anilino-3-(1,3-benzothiazol-2-yl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H17N5O3S/c1-2-30-22(29)14-12-23-19-17(20-25-15-10-6-7-11-16(15)31-20)18(26-27(19)21(14)28)24-13-8-4-3-5-9-13/h3-12,24,26H,2H2,1H3 |
InChI Key |
MMAMFYJKOFNAGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(NN2C1=O)NC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















